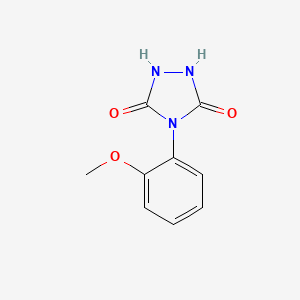
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea, also known as DPTU, is a synthetic compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea is not fully understood. However, it has been suggested that 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea exerts its biological activities through the inhibition of various enzymes and proteins, such as acetylcholinesterase, α-glucosidase, and topoisomerase II. In addition, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and physiological effects:
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various fungi and bacteria, such as Candida albicans and Staphylococcus aureus. In addition, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been reported to have potential therapeutic effects on various diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes.
Advantages and Limitations for Lab Experiments
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has several advantages for lab experiments. It is easily synthesized and has a relatively low cost. Moreover, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been shown to exhibit potent biological activities, making it a promising candidate for further research. However, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea also has some limitations. It has poor solubility in water, which may affect its bioavailability. In addition, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has not been extensively studied in vivo, which limits its potential applications in clinical settings.
Future Directions
There are several future directions for the research on 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea. First, further studies are needed to elucidate the mechanism of action of 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea. Second, more in vivo studies are needed to evaluate the therapeutic potential of 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea in various diseases. Third, the development of novel 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea derivatives with improved solubility and bioavailability may enhance its potential applications in clinical settings. Fourth, the combination of 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea with other drugs or therapies may enhance its therapeutic effects. Finally, the development of new synthetic methods for 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea may facilitate its large-scale production for further research and potential applications.
Synthesis Methods
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea can be synthesized by the reaction of 2,6-dimethylphenyl isothiocyanate with 3-pyridinemethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which is subsequently cyclized to form 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. In addition, 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been reported to have potential therapeutic effects on various diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes.
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-5-3-6-12(2)14(11)18-15(19)17-10-13-7-4-8-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBGGOJNZMNJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

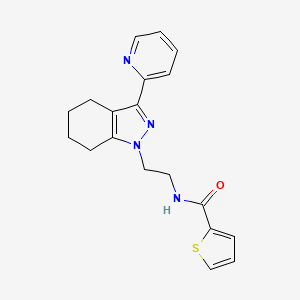

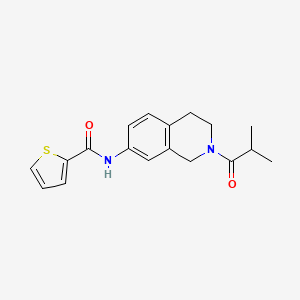

![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)
![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)

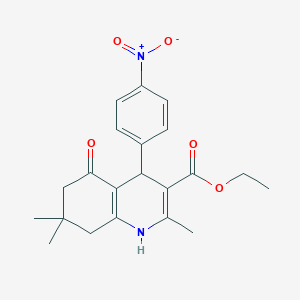
![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)

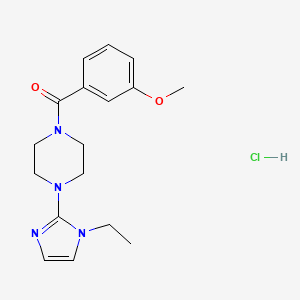
![N-(2,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2894671.png)
